molecular formula C7H12N2O B1282715 4-(tert-Butyl)oxazol-2-amine CAS No. 97567-79-8

4-(tert-Butyl)oxazol-2-amine

Cat. No.: B1282715
CAS No.: 97567-79-8
M. Wt: 140.18 g/mol
InChI Key: FTOYMHROZMWLAH-UHFFFAOYSA-N
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Description

4-(tert-Butyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound features a tert-butyl group attached to the fourth position of the oxazole ring and an amino group at the second position. Oxazole derivatives are known for their wide range of biological activities and have garnered significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl isocyanide with an α-haloketone under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(tert-Butyl)oxazol-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development due to its biological activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)oxazol-2-amine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity in various applications compared to other oxazole derivatives .

Properties

IUPAC Name

4-tert-butyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOYMHROZMWLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540575
Record name 4-tert-Butyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97567-79-8
Record name 4-tert-Butyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl-1,3-oxazol-2-amine
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